N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide
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Overview
Description
Preparation Methods
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide involves several steps. One common method includes the reaction of 3-(6-methanesulfonylpyridazin-3-yl)aniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid or bromine.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide involves its interaction with specific molecular targets. The methanesulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The pyridazine ring can interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide can be compared with other phenylpyridazine derivatives, such as:
N-{3-[6-(methanesulfonyl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide: This compound has a similar structure but with additional methyl groups on the benzene ring, which may alter its chemical properties and biological activities.
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: This compound contains a triazole ring fused to the pyridazine ring, providing different pharmacological effects.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-5-14(19)16-12-7-4-6-11(10-12)13-8-9-15(18-17-13)22(2,20)21/h4,6-10H,3,5H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZDIGROIAEUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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